ethyl 5,5-dimethyl-2-{[morpholin-4-yl(oxo)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
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Overview
Description
ETHYL 5,5-DIMETHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[2,3-c]pyran ring system, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5,5-DIMETHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, morpholine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-efficiency catalysts. The process is scaled up from laboratory synthesis to industrial production by employing larger reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5,5-DIMETHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxoacetamido group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholin-4-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the morpholin-4-yl position .
Scientific Research Applications
ETHYL 5,5-DIMETHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5,5-DIMETHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-morpholin-4-yl-5,6-dihydro-4H-benzothiazol-7-one: Shares a similar morpholin-4-yl group but differs in the core structure.
Indole derivatives: While structurally different, they share similar biological activities and applications.
Uniqueness
ETHYL 5,5-DIMETHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is unique due to its specific combination of functional groups and the thieno[2,3-c]pyran core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H24N2O6S |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-2-[(2-morpholin-4-yl-2-oxoacetyl)amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
InChI |
InChI=1S/C18H24N2O6S/c1-4-25-17(23)13-11-9-18(2,3)26-10-12(11)27-15(13)19-14(21)16(22)20-5-7-24-8-6-20/h4-10H2,1-3H3,(H,19,21) |
InChI Key |
RSMCMBMXTCWQBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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